

Application Notes and Protocols for ONC201 in Pediatric Brain Tumors

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Compound of Interest

Compound Name: TMX-201

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the investigational drug ONC201 (dordaviprone) for the treatment of pediatric brain tumors, with a particular focus on H3 K27M-mutant diffuse midline gliomas. Detailed protocols for key experimental assays and visualizations of the drug's signaling pathway and clinical trial workflows are included to support ongoing research and development efforts.

ONC201: An Overview

ONC201 is an orally administered, first-in-class small molecule that has demonstrated promising clinical activity in pediatric and adult patients with H3 K27M-mutant gliomas, a group of aggressive and often fatal brain tumors.[1][2][3] Its primary mechanism of action involves the dual antagonism of the dopamine receptor D2/3 (DRD2/3) and allosteric agonism of the mitochondrial protease ClpP.[1][3] This unique activity profile leads to an integrated stress response, metabolic reprogramming, and ultimately, apoptosis in cancer cells.[3][4] ONC201 is capable of crossing the blood-brain barrier, a critical feature for a centrally acting anti-cancer agent.[2][3]

Preclinical Applications

In Vitro Efficacy

ONC201 has shown potent and selective cytotoxic effects against H3 K27M-mutant pediatric brain tumor cell lines.

Cell Line	Tumor Type	IC50 (μM)	Citation
H3 K27M mutant lines (median)	Glioma	~0.4	[5]
Patient-derived DIPG tumorsphere	DIPG	~0.6	[6]
H3 K27M/G34R wildtype lines (median)	Glioma	~1.2	[5]
H3 G34R lines (median)	Glioma	>10	[5]

In Vivo Efficacy

Preclinical studies using mouse models of pediatric brain tumors have demonstrated the anti-tumor activity of ONC201.

Model	Treatment	Outcome	Citation
Midline in utero electroporation (IUE) mouse model of H3K27M-mutant glioma (PPK)	125 mg/kg ONC201 once weekly	Significantly extended survival	[7]

Clinical Applications in Pediatric Patients

ONC201 has been evaluated in several clinical trials involving pediatric patients with H3 K27M-mutant diffuse midline gliomas, including Diffuse Intrinsic Pontine Glioma (DIPG).

Pharmacokinetics in Pediatric Patients

Pharmacokinetic parameters of ONC201 have been assessed in pediatric patients.

Parameter	Value	Dosing Schedule	Clinical Trial	Citation
T1/2	8.4 h	Once-weekly	NCT03416530	[3][8]
Tmax	2.1 h	Once-weekly	NCT03416530	[3][8]
Cmax	2.3 µg/mL	Once-weekly	NCT03416530	[3][8]
AUC0-tlast	16.4 h·µg/mL	Once-weekly	NCT03416530	[3]
AUC0-48	Greater with D1D2 than once-weekly	Twice-weekly (consecutive days)	NCT03416530	[1]

Clinical Trial Data

Key clinical trials are evaluating the safety and efficacy of ONC201 in pediatric patients.

Trial Identifier	Phase	Patient Population	Dosing Regimen	Key Outcomes	Citation
NCT03416530	I	Pediatric H3 K27M-mutant glioma/DIPG	Dose-escalation, once-weekly and twice-weekly (consecutive days)	Recommended Phase 2 Dose (RP2D) determined to be the adult RP2D (625 mg) scaled by body weight. Well-tolerated with no dose-limiting toxicities.	[2] [3] [9]
ACTION (NCT05580562)	III	Newly diagnosed H3 K27M-mutant diffuse glioma (pediatric and adult)	Randomized 1:1:1 to placebo, once-weekly ONC201, or twice-weekly ONC201 on consecutive days, following standard radiotherapy.	Primary endpoints are overall survival (OS) and progression-free survival (PFS). Currently enrolling.	[1] [10] [11]

An integrated analysis of five open-label clinical studies in patients with recurrent H3 K27M-mutant DMG showed the following efficacy for single-agent ONC201:

Efficacy Endpoint	Value	95% Confidence Interval	Citation
Overall Response Rate (ORR) by RANO-HGG	20.0%	10.0% - 33.7%	[10]
ORR by RANO-HGG/LGG	30.0%	17.9% - 44.6%	[10]
Median Duration of Response (RANO-HGG)	11.2 months	3.8 - not reached	[10]
Median Time to Response	8.3 months	1.9 - 15.9 months (range)	[10]

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the cytotoxic effect of ONC201 on pediatric brain tumor cells.

Materials:

- Pediatric brain tumor cell lines (e.g., H3 K27M-mutant glioma cells)
- Complete cell culture medium
- ONC201
- DMSO (vehicle control)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
- Solubilization solution (for MTT)

- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium and incubate overnight.
- Prepare serial dilutions of ONC201 in complete medium. The final concentration may range from 0.1 to 10 μ M. Include a vehicle control (DMSO).
- Remove the medium from the wells and add 100 μ L of the ONC201 dilutions or vehicle control.
- Incubate the plate for 72-120 hours at 37°C in a humidified incubator.
- For MTS assay: Add 20 μ L of MTS reagent to each well and incubate for 1-4 hours at 37°C.
- For MTT assay: Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 μ L of solubilization solution and mix to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify ONC201-induced apoptosis in pediatric brain tumor cells.

Materials:

- Pediatric brain tumor cell lines
- Complete cell culture medium
- ONC201

- DMSO (vehicle control)
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to attach overnight.
- Treat cells with the desired concentrations of ONC201 or DMSO for 48-72 hours.
- Harvest the cells by trypsinization and wash with cold PBS.
- Resuspend the cells in 1X binding buffer at a concentration of 1×10^6 cells/mL.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to 100 μ L of the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X binding buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour of staining.
- Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of ONC201 in a pediatric brain tumor xenograft model.

Materials:

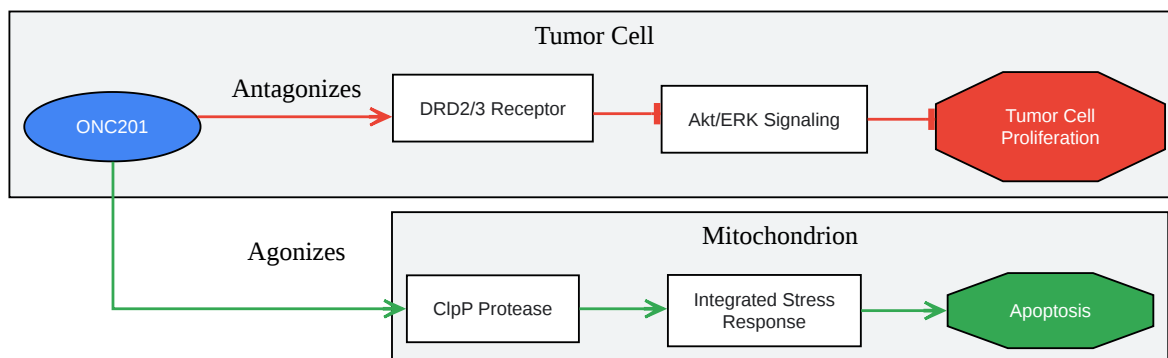
- Immunocompromised mice (e.g., athymic nude mice)

- Pediatric brain tumor cells (e.g., H3 K27M-mutant glioma cells)
- Matrigel (optional)
- ONC201
- Vehicle control (e.g., sterile water or appropriate buffer)
- Calipers
- Animal balance

Procedure:

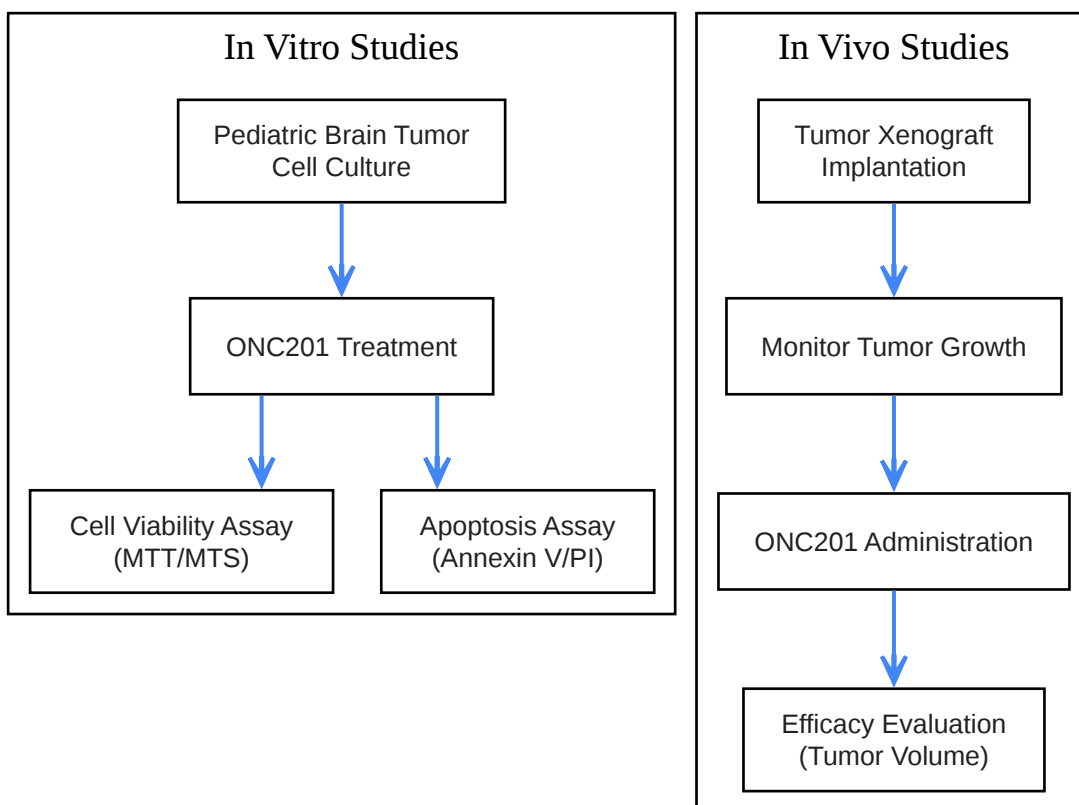
- Subcutaneously inject a suspension of pediatric brain tumor cells (e.g., $1-5 \times 10^6$ cells) in PBS or a mixture of PBS and Matrigel into the flank of each mouse.
- Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer ONC201 orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 125 mg/kg, once weekly). The control group receives the vehicle.
- Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Monitor the body weight of the mice as an indicator of toxicity.
- Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Visualizations



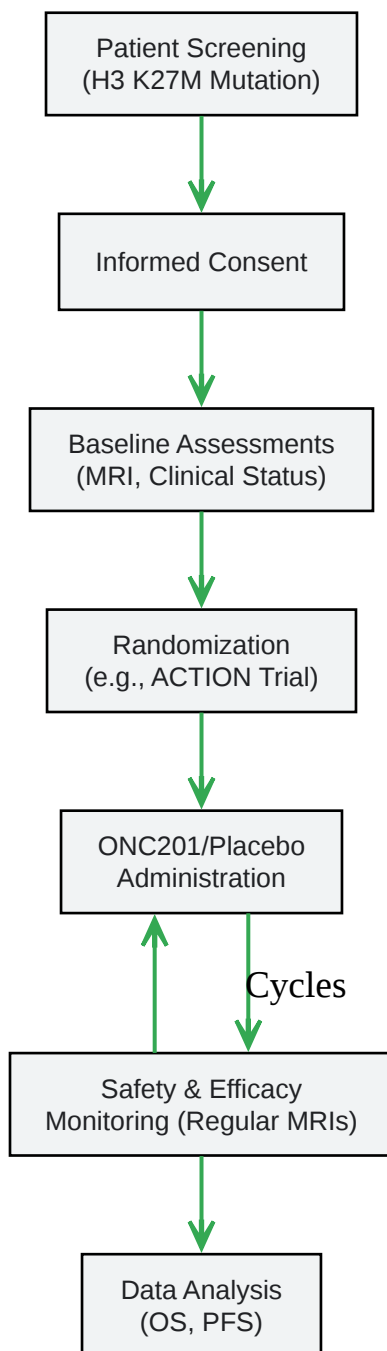
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Caption: ONC201 Mechanism of Action in Pediatric Brain Tumors.



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Caption: Preclinical Experimental Workflow for ONC201 Evaluation.



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Caption: General Workflow of a Pediatric Brain Tumor Clinical Trial with ONC201.

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